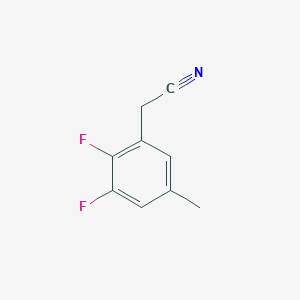
2,3-Difluoro-5-methylphenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Applications in Organic Synthesis:
2,3-Difluoro-5-methylphenylacetonitrile is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorinated structure enhances the biological activity of the resulting compounds.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Nucleophilic Substitution Reactions: Utilizing sodium hydride and alkyl halides under controlled conditions to yield the desired nitrile.
| Reactants | Conditions | Yield |
|---|---|---|
| Sodium Hydride + MeI + this compound | NMP, 20°C, 15h | 94% |
This method highlights the efficiency of using sodium hydride as a base in non-polar solvents such as N-methylpyrrolidinone (NMP) to facilitate nucleophilic attack on the electrophilic carbon of the alkyl halide .
Pharmaceutical Applications
Drug Development:
The compound serves as a crucial building block in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, which are significant in treating type 2 diabetes and obesity. Research indicates that modifications to the acetonitrile moiety can influence potency and selectivity for GLP-1 receptors.
Case Study: GLP-1 Agonists
In a study involving the synthesis of GLP-1 receptor agonists, this compound was incorporated into a multi-step synthesis that demonstrated an overall yield of approximately 64% for the final product . The compound's fluorine substituents were essential for enhancing metabolic stability.
Agrochemical Applications
Pesticide Development:
The compound is also explored in developing novel pesticides due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit increased lipophilicity and bioactivity against pests.
Research Findings
A recent study indicated that derivatives of this compound showed promising results in bioassays against specific insect pests. The structure-activity relationship (SAR) analysis revealed that varying the position and type of substituents significantly affected insecticidal efficacy .
Material Science
Polymer Chemistry:
In material science, fluorinated compounds like this compound are being investigated for their potential use in creating high-performance polymers with enhanced thermal stability and chemical resistance.
Application Example
Fluorinated acrylonitriles have been used to synthesize copolymers that exhibit improved properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices has shown to enhance durability under extreme conditions .
属性
IUPAC Name |
2-(2,3-difluoro-5-methylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)8(10)5-6/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUCRMVJQOTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














